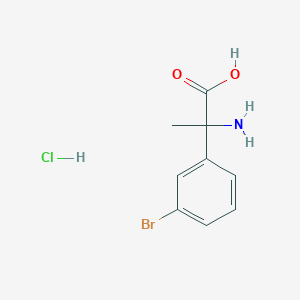

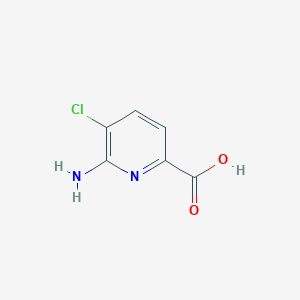

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol

Overview

Description

Synthesis Analysis

The synthesis of pyridine derivatives is well-documented in the provided literature. For example, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a highly efficient herbicide, is achieved through a multi-step process starting from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis with an overall yield of 48.7% . Similarly, the synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl) -1,2,4-oxadiazol-3-yl]-4H-chromones involves the reaction of chloromethylated oxadiazole with piperidine . These methods could potentially be adapted for the synthesis of "1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, the crystal and molecular structure of a side product in benzothiazinone synthesis, which is a piperidinyl methanone derivative, has been reported . Additionally, the crystal structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime has been determined, revealing a nonplanar molecule with the piperidine ring in a chair conformation . These studies suggest that the molecular structure of "1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol" could also be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The papers describe various chemical reactions involving pyridine and piperidine derivatives. For example, the formation of hydrogen-bonded structures in compounds of chloranilic acid with pyrrolidin-2-one and piperidin-2-one is discussed, highlighting the importance of O-H...O hydrogen bonds as primary intermolecular interactions . This information could be relevant when considering the reactivity and interaction of "1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol" with other molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol" are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the absence of intra- or intermolecular hydrogen bonds in the crystal structure of a related compound suggests potential solubility and stability characteristics . Additionally, the review of the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine provides insights into the reactivity and usefulness of fluorinated pyridine derivatives in the synthesis of pesticides .

Scientific Research Applications

Crystal Structure and Electronic Properties

The crystal structures of certain anticonvulsant compounds, including those similar to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol, have been studied to understand their structural and electronic properties. X-ray diffraction data have revealed insights into the orientation and delocalization within these molecules, contributing to a better understanding of their pharmacological behavior (Georges, Vercauteren, Evrard, & Durant, 1989).

Glycine Transporter Inhibition

Compounds structurally related to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol have been identified as potent inhibitors of glycine transporters. This research has implications for the development of new treatments for central nervous system disorders (Yamamoto et al., 2016).

Synthesis Techniques

Studies have focused on the synthesis of trifluoromethyl-substituted pyridines and piperidines, which are valuable in various fields, including pharmaceuticals and agrochemicals. Research in this area includes the development of efficient synthesis methods and the investigation of structural characteristics of these compounds (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Fungicide Properties

The compound fluazinam, which contains a structure similar to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol, exhibits fungicidal properties. This research has implications for the development of agricultural chemicals and plant protection strategies (Jeon, Kim, Lee, & Kim, 2013).

Future Directions

Trifluoromethylpyridines, including 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries . Their unique physicochemical properties make them valuable for the development of new compounds with enhanced biological activities .

properties

IUPAC Name |

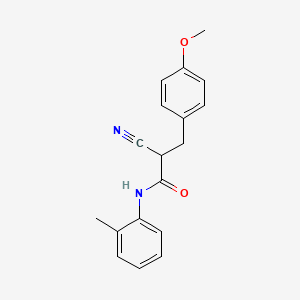

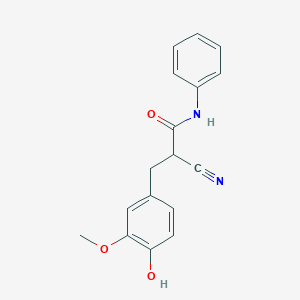

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF3N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-3-1-2-8(18)6-17/h4-5,8,18H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXAPRXSPBBLOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3033903.png)

![4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile](/img/structure/B3033910.png)

![(3E)-3-[(2-bromophenyl)methylidene]chromen-4-one](/img/structure/B3033915.png)

![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3033916.png)